Carvone-5,6-oxide, trans-(-)-

Description

Contextualization within Monoterpene Epoxide Chemistry

trans-(-)-Carvone-5,6-oxide is classified as an oxygenated monoterpene. Monoterpenes are a class of naturally occurring compounds built from two isoprene (B109036) units. mdpi.com These molecules are known for their wide range of biological activities and uses, from fragrances and flavors to pharmaceuticals. Carvone (B1668592), the precursor to trans-(-)-Carvone-5,6-oxide, is a cyclic monoterpene ketone found abundantly in the essential oils of plants like spearmint and caraway.

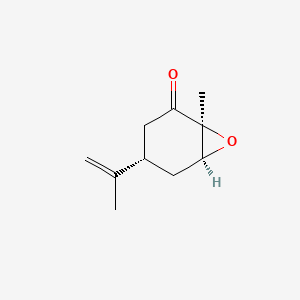

The structure of trans-(-)-Carvone-5,6-oxide is characterized by a bicyclic system containing a 7-oxabicyclo[4.1.0]heptan-2-one core. This structure arises from the epoxidation of one of the double bonds in the carvone molecule, specifically the exocyclic double bond of the isopropenyl group. The epoxide functional group, a three-membered ring containing an oxygen atom, is a key feature that dictates much of the compound's reactivity. smolecule.com The presence of multiple stereocenters, inherited from the chiral pool of its natural precursor, carvone, makes it a valuable chiral building block in asymmetric synthesis.

Historical Perspectives on Carvone and its Epoxides

The study of carvone itself has a rich history, with its isolation from caraway oil dating back to 1841. bionity.com The two enantiomeric forms of carvone, (R)-(-)-carvone and (S)-(+)-carvone, are responsible for the distinct aromas of spearmint and caraway, respectively. wikipedia.org This stereoisomerism and its impact on odor perception have been a subject of interest for many years. wikipedia.org

The exploration of carvone's chemical reactivity naturally led to investigations into its oxidation products. The formation of an epoxide from carvone using hydrogen peroxide was an early-noted reaction. wikipedia.org The epoxidation of carvone, and terpenes in general, became an important area of research because epoxides are versatile intermediates that can be readily converted into a variety of other useful compounds. scielo.brnih.gov The development of methods to selectively epoxidize one of the two double bonds in carvone has been a significant focus. nih.govacs.org For instance, the use of peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) has been shown to selectively epoxidize the exocyclic double bond, leaving the α,β-unsaturated ketone functionality intact. nih.gov This regioselectivity has been crucial for the targeted synthesis of specific carvone epoxide isomers.

Significance of trans-(-)-Carvone-5,6-oxide in Chemical and Biological Research

The significance of trans-(-)-Carvone-5,6-oxide in research is multifaceted, spanning organic synthesis, ecological studies, and preliminary biological investigations.

In the field of organic synthesis , its primary value lies in its role as a chiral intermediate. The strained epoxide ring is susceptible to nucleophilic attack, allowing for ring-opening reactions that can introduce new functional groups and stereocenters with a degree of stereochemical control. This reactivity makes it a useful starting material for the synthesis of more complex chiral molecules, including natural products and potential pharmacologically active compounds.

From a biological and ecological perspective , trans-(-)-Carvone-5,6-oxide has been identified as a significant component of the floral fragrance of various plant species, particularly in the Orchidaceae family. researchgate.netsmolecule.com Research has shown that it acts as an attractant for certain insect species, such as male euglossine bees, which are important pollinators. researchgate.netnih.gov Studies have even delved into the stereoselective responses of these bees, finding that the (-)-trans-stereoisomer elicits the strongest antennal response and is the most attractive compared to other stereoisomers. researchgate.netnih.gov

Furthermore, preliminary biological research has indicated that trans-(-)-Carvone-5,6-oxide and its derivatives may possess antimicrobial and anti-inflammatory properties. smolecule.comsmolecule.comscielo.br While these investigations are in the early stages, they suggest potential avenues for future research into the bioactivity of this class of compounds. smolecule.com

| Property | Value |

| IUPAC Name | (1S,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweet, spicy, mint-like |

| CAS Number | 39903-97-4 |

| Solubility | Insoluble in water, soluble in ethanol |

| InChI Key | YGMNGQDLUQECTO-FKTZTGRPSA-N |

| Canonical SMILES | CC(=C)[C@H]1CC2C(O2)(C(=O)C1)C |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNGQDLUQECTO-FKTZTGRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1C[C@H]2[C@](O2)(C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192956 | |

| Record name | Carvone-5,6-oxide, trans-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39903-97-4 | |

| Record name | Carvone-5,6-oxide, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039903974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvone-5,6-oxide, trans-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE-5,6-OXIDE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4L67O4GBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical and Structural Considerations of Carvone 5,6 Oxide Derivatives

Enantiomeric and Diastereomeric Forms: trans-(-)-Carvone-5,6-oxide and Related Isomers

The epoxidation of carvone (B1668592) across the C5-C6 double bond results in the formation of two new stereocenters, which, in addition to the inherent chirality of the carvone backbone, gives rise to four distinct stereoisomers. These isomers can be categorized into two pairs of diastereomers: cis and trans. Within each diastereomeric pair, there exists a set of non-superimposable mirror images known as enantiomers, designated as (+) and (-).

The four primary stereoisomers of carvone-5,6-oxide are:

trans-(-)-Carvone-5,6-oxide

trans-(+)-Carvone-5,6-oxide

cis-(-)-Carvone-5,6-oxide

cis-(+)-Carvone-5,6-oxide

The relationship between these isomers is precise. For instance, trans-(-)-Carvone-5,6-oxide is the enantiomer of trans-(+)-Carvone-5,6-oxide. Their relationship to the cis isomers is diastereomeric. This means that trans-(-)-Carvone-5,6-oxide is a diastereomer of both cis-(-)-Carvone-5,6-oxide and cis-(+)-Carvone-5,6-oxide. Diastereomers have different physical properties and can be separated by techniques such as chromatography, whereas enantiomers share identical physical properties except for their interaction with plane-polarized light. researchgate.net

| Compound Name | Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| trans-(-)-Carvone-5,6-oxide | (S,R,S)-trans-Carvone Epoxide | Not available | C10H14O2 |

| trans-(+)-Carvone-5,6-oxide | Not available | 36616-60-1 | C10H14O2 |

| cis-(-)-Carvone-5,6-oxide | l-(-)-Carvone cis-epoxide | 18383-49-8 | C10H14O2 |

| cis-(+)-Carvone-5,6-oxide | 1,6-Epoxydihydrocarvone | 39903-98-5 | C10H14O2 |

Conformational Analysis and Molecular Geometry

The molecular structure of carvone-5,6-oxide is characterized by a bicyclo[4.1.0]heptan-2-one framework. This system consists of a six-membered cyclohexanone ring fused to a three-membered oxirane (epoxide) ring. The fusion of these rings introduces significant conformational constraints.

| Structural Feature | Description |

|---|---|

| Core Skeleton | Bicyclo[4.1.0]heptan-2-one |

| Key Functional Groups | Ketone, Epoxide (Oxirane), Alkene |

| Conformation | The six-membered ring is conformationally restricted due to the fused epoxide, leading to a distorted chair/boat structure. |

Natural Occurrence and Biosynthesis of Carvone 5,6 Oxide

Distribution in Botanical Sources

trans-(-)-Carvone-5,6-oxide, a monoterpene epoxide, is a naturally occurring volatile compound found in a variety of plants. Its presence is particularly notable in the floral scents of numerous orchid species, where it plays a significant role in attracting specific pollinators. Research has identified that several species within the genus Catasetum exclusively emit the (-)-trans-stereoisomer of carvone (B1668592) epoxide nih.gov. This compound is a key attractant for male euglossine bees of the genus Eulaema, suggesting a co-evolutionary relationship between these plants and their pollinators nih.govresearchgate.netresearchgate.net.

Beyond the Catasetum genus, trans-carvone oxide has been identified as a floral fragrance component in a wide array of other orchids, including species from the genera Acineta, Anguloa, Brassavola, and Cattleya pherobase.com. The compound has also been isolated from the flowers of Dalechampia spathulata researchgate.net. While carvone, the precursor to carvone oxide, is abundant in the essential oils of spearmint (Mentha spicata), the specific isomer trans-(-)-carvone-5,6-oxide is also reported as a constituent of spearmint oil thegoodscentscompany.com.

The following table summarizes the documented botanical sources of trans-(-)-Carvone-5,6-oxide.

| Family | Genus | Species | Common Name | Plant Part |

| Orchidaceae | Catasetum | Multiple species | Catasetum orchids | Flower |

| Orchidaceae | Acineta | Acineta superba | Flower | |

| Orchidaceae | Anguloa | Anguloa clowesii | Flower | |

| Orchidaceae | Brassavola | Brassavola nodosa | Lady of the night | Flower |

| Orchidaceae | Cattleya | Multiple species | Cattleya orchids | Flower |

| Euphorbiaceae | Dalechampia | Dalechampia spathulata | Flower | |

| Lamiaceae | Mentha | Mentha spicata | Spearmint | Essential Oil |

Enzymatic Pathways Preceding Epoxidation of Carvone

The biosynthesis of trans-(-)-carvone-5,6-oxide begins with the formation of its direct precursor, (-)-carvone (B1668593). The pathway leading to carvone is a well-characterized branch of monoterpene metabolism in plants like spearmint (Mentha spicata) and caraway (Carum carvi) nih.gov. This process starts with the universal precursor for all isoprenoids, geranyl diphosphate (B83284) (GPP).

The key steps preceding the epoxidation of carvone are:

Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme limonene (B3431351) synthase, which catalyzes the cyclization of the acyclic GPP into the cyclic monoterpene (-)-limonene (B1674923) nih.gov.

Hydroxylation of Limonene: The (-)-limonene molecule then undergoes a regioselective hydroxylation at the C6 position. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, namely limonene-6-hydroxylase. The product of this step is (-)-trans-carveol (B1215196) nih.gov.

Dehydrogenation of Carveol (B46549): The final step in carvone synthesis is the oxidation of the hydroxyl group of (-)-trans-carveol to a ketone. This dehydrogenation is carried out by the NAD⁺-dependent enzyme carveol dehydrogenase, yielding (-)-carvone nih.gov.

This three-step enzymatic sequence efficiently converts the primary metabolite GPP into the specialized monoterpene (-)-carvone, which is then available for subsequent modifications, including the epoxidation that forms trans-(-)-carvone-5,6-oxide.

Specific Biotransformations Leading to trans-(-)-Carvone-5,6-oxide

The final step in the biosynthesis of trans-(-)-carvone-5,6-oxide is the epoxidation of the (-)-carvone molecule. This involves the addition of a single oxygen atom across the 5,6-double bond of the isopropenyl group, forming an epoxide ring.

Limonene is the foundational precursor for a significant portion of the monoterpenoid diversity found in plants, including carvone and its derivatives wikipedia.org. The biosynthesis of (-)-carvone in spearmint begins with (-)-limonene nih.gov. The carbon skeleton of limonene, formed by the cyclization of GPP, provides the essential p-menthane (B155814) structure that is conserved through the subsequent enzymatic transformations to carvone.

The enantiomeric form of limonene produced determines the resulting enantiomer of carvone. In spearmint, a (-)-limonene synthase produces (-)-limonene, which ultimately leads to the formation of (R)-(-)-carvone wikipedia.org. This specific stereoisomer is the substrate for the epoxidation reaction that yields derivatives such as trans-(-)-carvone-5,6-oxide. The availability and stereochemistry of limonene are therefore critical control points in the biosynthesis of this epoxide.

Both monoterpene synthases and cytochrome P450 enzymes are crucial catalysts in the biosynthetic pathway leading to trans-(-)-carvone-5,6-oxide.

Monoterpene Synthases: The pathway is initiated by a monoterpene synthase, specifically (-)-limonene synthase. This enzyme is responsible for the complex cyclization of the achiral substrate geranyl diphosphate (GPP) into the chiral monoterpene (-)-limonene, establishing the foundational stereochemistry of subsequent products nih.gov.

Cytochrome P450 Enzymes: Following the synthesis of limonene, cytochrome P450 enzymes play a vital role in its functionalization. In the formation of carvone, a specific P450 enzyme, limonene-6-hydroxylase, introduces a hydroxyl group onto the limonene ring to form carveol nih.gov.

While the subsequent epoxidation of the exocyclic double bond in carvone to form carvone-5,6-oxide is understood to be an oxidative reaction, the specific enzyme responsible for this transformation in plants has not been definitively characterized. However, cytochrome P450s are well-known for their ability to catalyze epoxidation reactions on a wide range of substrates, including unsaturated compounds nih.govnih.govyoutube.com. It is proposed that a specific cytochrome P450 epoxidase catalyzes the conversion of (-)-carvone to trans-(-)-carvone-5,6-oxide nih.gov. This enzymatic control would account for the high stereoselectivity observed in plants like Catasetum orchids, which produce only the (-)-trans-isomer nih.gov. The enzymatic oxidation of carvone by cytochrome P450cin has been shown to produce 7,8-carvone epoxides, demonstrating the capability of these enzymes to act on the carvone molecule, although at a different position mdpi.com. Further research is needed to isolate and characterize the specific P450 enzyme that catalyzes the formation of the 5,6-oxide in botanical sources.

Chemical Reactivity and Transformation Mechanisms of Trans Carvone 5,6 Oxide

Epoxide Ring-Opening Reactions

The high reactivity of the epoxide ring in trans-(-)-Carvone-5,6-oxide is due to significant ring strain, making it susceptible to cleavage by both nucleophiles and acids under relatively mild conditions. These ring-opening reactions are fundamental to its utility as a synthetic building block.

Nucleophilic Attacks on the Epoxide Moiety

The epoxide moiety of trans-(-)-Carvone-5,6-oxide is an electrophilic site that readily reacts with a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the two carbons of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. This process results in the formation of a product with a newly introduced functional group and a hydroxyl group from the former epoxide oxygen.

The reaction of trans-(-)-Carvone-5,6-oxide with alcohols, known as alcoholysis, can be catalyzed by either acid or base.

Base-Catalyzed Alcoholysis : In the presence of a basic catalyst, the alcohol is deprotonated to form a more potent alkoxide nucleophile. This alkoxide then attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion. The reaction results in the formation of a β-alkoxy alcohol, with the incoming alkoxy group and the resulting hydroxyl group in a trans configuration. youtube.comrsc.org

Acid-Catalyzed Alcoholysis : Under acidic conditions, the epoxide oxygen is first protonated, which makes the epoxide a much better electrophile and weakens the C-O bonds. youtube.comrsc.org The alcohol nucleophile then attacks the epoxide carbon that can best stabilize a positive charge. For trans-(-)-Carvone-5,6-oxide, this would be the more substituted carbon (C-5). The attack occurs from the backside, leading to a trans-diol monoether. youtube.comrsc.org

| Catalyst | Nucleophile | Site of Attack | Mechanism | Product Type |

| Base (e.g., NaOR) | Alkoxide (RO⁻) | Less substituted carbon (C-6) | SN2 | trans-β-alkoxy alcohol |

| Acid (e.g., H₂SO₄) | Alcohol (ROH) | More substituted carbon (C-5) | SN1-like/SN2 hybrid | trans-β-alkoxy alcohol |

The reaction of epoxides with amines is a direct and efficient method for the synthesis of β-amino alcohols, a structural motif present in many biologically active compounds and pharmaceutical drugs. adichemistry.comnih.govmdpi.com When trans-(-)-Carvone-5,6-oxide is treated with primary or secondary amines, the amine acts as the nucleophile, attacking one of the epoxide carbons. nih.govmdpi.com

The regioselectivity of the attack depends on the reaction conditions. In neutral or basic conditions, the amine will typically attack the less sterically hindered carbon (C-6) via an SN2 mechanism. The reaction can be promoted by various catalysts, including Lewis acids like Zinc(II), Indium(III), or Zirconium(IV) chloride, which activate the epoxide ring towards nucleophilic attack. nih.govmdpi.com The resulting product is a β-amino alcohol with a defined stereochemistry dictated by the backside attack of the amine on the epoxide.

Acid-Catalyzed Hydrolysis and Diol Formation

Under aqueous acidic conditions, the epoxide ring of trans-(-)-Carvone-5,6-oxide undergoes hydrolysis to form a 1,2-diol (a vicinal diol). The mechanism involves two key steps:

Protonation of the Epoxide Oxygen : An acid catalyst (such as dilute sulfuric acid or perchloric acid) protonates the epoxide oxygen atom, creating a good leaving group and activating the ring for nucleophilic attack.

Nucleophilic Attack by Water : A water molecule, acting as the nucleophile, attacks one of the epoxide carbons. This attack occurs from the side opposite to the protonated oxygen, resulting in an inversion of configuration at the site of attack. The attack generally favors the more substituted carbon (C-5), as it can better accommodate the partial positive charge that develops in the transition state.

Subsequent deprotonation of the resulting intermediate by another water molecule yields the final product, a trans-1,2-diol. This stereochemical outcome is a hallmark of the SN2-type mechanism governing this transformation.

Reduction Pathways of the Epoxide and Carbonyl Groups

The presence of both an epoxide and a ketone in trans-(-)-Carvone-5,6-oxide allows for selective or total reduction depending on the reducing agent employed.

Reduction with Strong Hydride Reagents : A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is capable of reducing both the carbonyl group and the epoxide ring. adichemistry.commasterorganicchemistry.comyoutube.com LiAlH₄ provides a source of nucleophilic hydride ions (H⁻). One equivalent of hydride will reduce the ketone to a secondary alcohol (a carveol (B46549) derivative). Concurrently, another hydride ion will attack the epoxide ring, typically at the less sterically hindered carbon (C-6), in an SN2 reaction to yield another alcohol functionality after an aqueous workup. masterorganicchemistry.comyoutube.com The result of a complete reduction with LiAlH₄ would be a diol.

Reduction with Mild Hydride Reagents : A milder reducing agent, such as Sodium Borohydride (NaBH₄), is generally selective for the reduction of aldehydes and ketones. researchgate.net Therefore, treating trans-(-)-Carvone-5,6-oxide with NaBH₄ would be expected to selectively reduce the ketone at the C-2 position to the corresponding secondary alcohol, leaving the epoxide ring intact. This selective reduction allows for the synthesis of epoxy-alcohols, which can be valuable intermediates for further synthetic transformations.

Catalytic Hydrogenation : Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Rh) can also be used. researchgate.netresearchgate.net This method is known to reduce carbon-carbon double bonds and carbonyl groups. researchgate.net The isopropenyl group of the carvone (B1668592) structure would be readily hydrogenated. The carbonyl group can also be reduced, though this often requires more forcing conditions. The epoxide ring can also be opened by catalytic hydrogenation, which typically results in the formation of two isomeric alcohols. The selectivity of the hydrogenation depends heavily on the choice of catalyst, support, and reaction conditions. researchgate.netresearchgate.net

| Reducing Agent | Functional Group(s) Reduced | Expected Major Product |

| LiAlH₄ (strong) | Ketone and Epoxide | Diol |

| NaBH₄ (mild) | Ketone only | Epoxy-alcohol |

| H₂ / Catalyst | C=C, Ketone, Epoxide (condition dependent) | Saturated diol or alcohol |

Role as a Versatile Synthetic Intermediate

Both enantiomers of carvone are considered highly valuable and versatile chiral building blocks in organic synthesis. researchgate.netscent.vngoogle.com This utility extends to their epoxide derivatives. Trans-(-)-Carvone-5,6-oxide serves as an important chiral synthon for the construction of more complex molecules, particularly other terpenes and heterocyclic natural products. masterorganicchemistry.comscent.vn

The value of trans-(-)-Carvone-5,6-oxide as a synthetic intermediate stems from several key features:

Stereochemical Control : As a chiral molecule, it allows for the synthesis of enantiomerically pure products. The stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions.

Orthogonal Reactivity : The epoxide and ketone functionalities can often be reacted selectively. As discussed, the ketone can be reduced while leaving the epoxide intact, or the epoxide can be opened without affecting the ketone. This allows for a stepwise and controlled elaboration of the molecular framework.

Diverse Transformations : The epoxide ring can be opened by a vast array of nucleophiles (O, N, C, S-based), introducing diverse functional groups and building complex carbon skeletons. scent.vn This leads to the formation of diols, amino alcohols, ethers, and other valuable derivatives. scent.vn

These features have been exploited in the total synthesis of numerous complex natural products, where the carvone framework provides a pre-functionalized and stereochemically defined starting point. masterorganicchemistry.comgoogle.com

Construction of Complex Organic Scaffolds

The reactivity of the epoxide moiety in trans-(-)-Carvone-5,6-oxide is central to its utility in the synthesis of complex organic scaffolds. The ring-opening of the epoxide can be initiated by both electrophilic and nucleophilic reagents, leading to the formation of diverse and highly functionalized molecular frameworks.

Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of this attack is influenced by both electronic and steric factors. Generally, the nucleophile will preferentially attack the more substituted carbon (C-5) due to the greater stabilization of the partial positive charge that develops at this position in the transition state. This pathway leads to the formation of trans-diaxial products, a consequence of the backside attack characteristic of SN2-type reactions.

Conversely, base-catalyzed ring-opening proceeds via nucleophilic attack on the less sterically hindered carbon (C-6). This reaction also follows an SN2 mechanism, resulting in inversion of stereochemistry at the site of attack. The choice of nucleophile in these reactions is vast, ranging from simple inorganic anions to complex organometallic reagents, each imparting unique functionality to the resulting scaffold.

A key strategy in leveraging trans-(-)-Carvone-5,6-oxide for scaffold synthesis involves intramolecular reactions. By tethering a nucleophilic group to the carvone framework, subsequent epoxide ring-opening can initiate a cascade of cyclizations, rapidly assembling polycyclic systems with a high degree of stereocontrol. For instance, the reduction of the ketone functionality to a hydroxyl group, followed by activation and intramolecular epoxide opening, can lead to the formation of bicyclic ethers.

The table below summarizes the general reactivity of trans-(-)-Carvone-5,6-oxide in the construction of organic scaffolds.

| Reagent/Condition | Mechanism | Regioselectivity | Stereochemistry | Resulting Scaffold |

| Acidic (e.g., H₃O⁺) | SN2-like | Attack at C-5 | Trans-diaxial diol | Functionalized cyclohexane |

| Basic (e.g., RO⁻) | SN2 | Attack at C-6 | Inversion at C-6 | Functionalized cyclohexane |

| Organocuprates (R₂CuLi) | SN2 | Attack at C-6 | Inversion at C-6 | Alkylated cyclohexane |

| Intramolecular Nucleophile | SN2 | Dependent on tether | Stereospecific | Polycyclic ether/lactone |

Precursor to Other Biologically Active Terpenoids

The chiral nature and dense functionality of trans-(-)-Carvone-5,6-oxide make it an excellent starting material for the enantioselective synthesis of a variety of biologically active terpenoids. The transformations often begin with the strategic opening of the epoxide ring, followed by further functional group manipulations to build the target molecule.

One significant application is in the synthesis of guaiane (B1240927) sesquiterpenoids, a class of natural products known for their diverse biological activities. The synthesis can involve the ring-opening of the epoxide with a suitable carbon nucleophile to install a side chain, which is then elaborated to form the characteristic seven-membered ring of the guaiane skeleton.

Furthermore, biotransformation of carvone and its derivatives, including the epoxide, using microorganisms or isolated enzymes, presents a green and efficient route to other terpenoids. Fungi, for instance, can hydroxylate the carvone skeleton at various positions, and reductases can selectively reduce the double bond or the carbonyl group. While direct biotransformation of trans-(-)-Carvone-5,6-oxide is a developing area, the enzymatic machinery of these organisms has the potential to recognize the epoxide and catalyze its conversion to valuable intermediates. For example, epoxide hydrolases can catalyze the dihydroxylation of the epoxide to a vicinal diol, a common motif in many natural products.

The synthesis of complex diterpenoids, such as those with a quassinoid skeleton, can also utilize intermediates derived from carvone. Although direct pathways from trans-(-)-Carvone-5,6-oxide are not extensively documented, its role as a chiral building block allows for the construction of key fragments that are later assembled into the final complex structure. The epoxide functionality can be used to introduce specific stereocenters that are crucial for the biological activity of the target molecule.

The following table outlines some examples of biologically active terpenoids that can be conceptually derived from trans-(-)-Carvone-5,6-oxide.

| Target Terpenoid Class | Key Transformation of Epoxide | Subsequent Reactions |

| Guaiane Sesquiterpenoids | Nucleophilic ring-opening | Cyclization, functional group manipulation |

| Eudesmane Sesquiterpenoids | Reductive ring-opening | Rearrangement, oxidation/reduction |

| Diterpenoid fragments | Stereoselective ring-opening | Chain elongation, cyclization |

Advanced Spectroscopic and Analytical Characterization of Trans Carvone 5,6 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical elucidation of trans-(-)-Carvone-5,6-oxide. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms and their spatial relationships, which is crucial for distinguishing between the trans and cis diastereomers of carvone-5,6-oxide.

In the ¹H NMR spectrum of trans-(-)-Carvone-5,6-oxide, the chemical shifts and coupling constants of the protons are indicative of their specific chemical environment. The proton attached to the epoxide ring, for instance, exhibits a characteristic chemical shift that differs significantly from that of the vinylic protons in the precursor, (-)-carvone (B1668593). The stereochemistry of the epoxide ring relative to the isopropenyl group can be determined by analyzing the nuclear Overhauser effect (NOE) between specific protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbons in the epoxide ring are particularly diagnostic for confirming the presence and stereochemistry of this functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for a Carvone (B1668592) Oxide Isomer

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 3.2 - 3.4 |

| H-5 | 2.5 - 2.7 |

| H-9 (CH₃) | 1.3 - 1.5 |

| H-10 (CH₃) | 1.7 - 1.9 |

Note: This is a predicted spectrum for a carvone oxide isomer and may not exactly match experimental values for trans-(-)-Carvone-5,6-oxide.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For trans-(-)-Carvone-5,6-oxide, MS is essential for confirming its molecular formula of C₁₀H₁₄O₂ (molecular weight: 166.22 g/mol ).

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity and, crucially for chiral molecules like trans-(-)-Carvone-5,6-oxide, the enantiomeric excess (e.e.).

Gas Chromatography (GC) Applications

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a primary technique for determining the purity of volatile compounds like trans-(-)-Carvone-5,6-oxide. The retention time of the compound on a specific GC column under defined conditions serves as a key identifier. For purity analysis, a single, sharp peak at the expected retention time would indicate a high degree of purity.

The separation of the enantiomers of carvone has been demonstrated using chiral GC columns, such as those with cyclodextrin-based stationary phases. This technique can be extended to carvone oxides to determine the enantiomeric excess of the trans-(-)-isomer.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For chiral molecules, HPLC with a chiral stationary phase (CSP) is the method of choice for determining enantiomeric excess. While specific HPLC methods for the direct chiral separation of trans-(-)-Carvone-5,6-oxide are not extensively documented, the principles of chiral chromatography are well-established for similar compounds. The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the FT-IR spectrum of trans-(-)-Carvone-5,6-oxide, the presence of the epoxide ring would be confirmed by characteristic C-O stretching vibrations

Computational and Theoretical Chemistry Studies of Carvone 5,6 Oxide

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic structure and energetics of molecules. For trans-(-)-Carvone-5,6-oxide and its precursor, R-carvone, these calculations are crucial for predicting reaction pathways, stability, and various molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been extensively applied to study the epoxidation of R-carvone with reagents such as peracetic acid, which leads to the formation of carvone (B1668592) oxides. rsc.orgrsc.orgresearchgate.net These studies are instrumental in determining ground-state properties, reaction barriers, and the stability of products.

DFT calculations have successfully predicted the high chemoselectivity observed experimentally in the epoxidation of R-carvone, favoring the exocyclic double bond of the isopropenyl group over the endocyclic one. This is explained by the lower energy of the transition states leading to the epoxidation of the external double bond. The theory also provides insights into molecular reactivity through various conceptual DFT indices. For instance, analysis of electrophilicity and nucleophilicity indices for R-carvone and peracetic acid helps to classify the reactants' chemical character. rsc.org

Table 1: Conceptual DFT Reactivity Indices for R-carvone and Peracetic Acid

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |

|---|---|---|---|---|---|

| R-carvone | -3.89 | 5.28 | 1.43 | 2.68 | Strong Electrophile, Moderate Nucleophile |

| Peracetic acid | -4.01 | 7.42 | 1.08 | 1.42 | Strong Electrophile, Marginal Nucleophile |

Data sourced from a study at the B3LYP/6-31G(d) computational level. rsc.org

Understanding the three-dimensional arrangement of atoms and the energy associated with different conformations is vital for predicting reactivity. Conformational analysis studies have explored the potential energy surface (PES) of carvone and related monoterpenoids to identify stable conformers. mdpi.comkcl.ac.uk Methods such as Møller-Plesset perturbation theory (MP2) and DFT are employed to scan the PES along key dihedral angles. mdpi.com

For R-carvone, ab initio calculations have shown that the equatorial position of the isopropenyl group is energetically favored. A scan of the potential energy surface calculated along the C8–C7–C4–C3 dihedral angle of R-carvone at the MP2/6-31+G(d,p) level of theory identified multiple stable conformers. mdpi.com This analysis is critical because the population of different rotamers can influence the stereochemical outcome of reactions. mdpi.com For example, at 39 °C, it's estimated that R-carvone exists as a 58% population of its lowest energy rotamer, which helps explain the modest stereoselectivity observed in certain reactions without catalysts. mdpi.com

Reaction Mechanism Elucidation via Molecular Electron Density Theory

Molecular Electron Density Theory (MEDT) offers a powerful framework for studying the mechanisms of organic reactions by analyzing the changes in electron density.

An MEDT study on the epoxidation of R-carvone with peracetic acid, conducted at the B3LYP/6-311G(d,p) computational level, has provided a detailed picture of the reaction mechanism. rsc.orgresearchgate.net The reaction proceeds through a one-step mechanism. rsc.org A Bonding Evolution Theory (BET) analysis, a component of MEDT, reveals the complex sequence of bonding changes during the reaction. rsc.orgrsc.org It shows that the formation of the oxirane ring is asynchronous and occurs late in the reaction process, initiated by the attack of an anionic oxygen on the two carbon atoms of the isopropenyl double bond. rsc.orgresearchgate.net

MEDT provides robust explanations for the selectivity observed in chemical reactions. In the epoxidation of R-carvone, DFT calculations correctly account for the high chemoselectivity for the C-C double bond of the isopropenyl group and the low diastereoselectivity, which aligns with experimental results. rsc.orgresearchgate.net

The chemoselectivity is rationalized by analyzing the nucleophilic Parr functions, which are local reactivity indices. rsc.org For R-carvone, the non-substituted carbon of the isopropenyl C-C double bond is identified as the most nucleophilic center. rsc.org This inherent nucleophilicity directs the electrophilic attack of the peracid to this site, explaining both the observed chemoselectivity and the asynchronous nature of the C-O bond formations in the transition state. rsc.org The activation enthalpies calculated for the epoxidation at the exocyclic double bond are lower (11.7 kcal mol⁻¹) compared to the endocyclic double bond (14.8 kcal mol⁻¹), further supporting the predicted chemoselectivity. rsc.org

Table 2: Calculated Activation and Reaction Enthalpies for the Epoxidation of R-carvone

| Reaction Path | Transition State | Activation Enthalpy (ΔH‡) (kcal mol⁻¹) | Product | Reaction Enthalpy (ΔH) (kcal mol⁻¹) |

|---|---|---|---|---|

| Exocyclic Attack (trans) | TS1 | 11.7 | trans-Carvone-5,6-oxide | -62.0 |

| Exocyclic Attack (cis) | TS2 | 12.0 | cis-Carvone-5,6-oxide | -61.6 |

| Endocyclic Attack | TS3 | 14.8 | Endocyclic Epoxide | -57.9 |

Calculations performed at the B3LYP/6-311G(d,p) level in DCM. rsc.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. While specific docking studies on trans-(-)-Carvone-5,6-oxide are not extensively detailed in the provided context, research on its precursor, carvone, illustrates the application of these methods.

In silico docking studies have been performed on carvone and its derivatives to understand their interaction with biological receptors and predict their potential as therapeutic agents. japsr.in For instance, molecular docking has been used to investigate the binding of carvone to targets like GABA-ATase and sodium channels to evaluate its potential as an anticonvulsant. japsr.inresearchgate.net These studies calculate binding affinities and scores to identify the most stable binding poses within the active site of a protein. japsr.in Such analyses have shown that carvone derivatives can exhibit high affinity for active pockets with low binding energy, suggesting potential therapeutic utility. japsr.inresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| trans-(-)-Carvone-5,6-oxide |

| R-carvone |

| Peracetic acid |

Mechanistic Investigations of Biological Activities of Trans Carvone 5,6 Oxide

Antimicrobial Action Mechanisms

There is no specific information available in the search results detailing the antimicrobial action mechanisms of trans-(-)-Carvone-5,6-oxide .

Antibacterial Efficacy Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli)

No studies were found that specifically evaluate the antibacterial efficacy of trans-(-)-Carvone-5,6-oxide against Staphylococcus aureus or Escherichia coli. Research on its precursor, (-)-carvone (B1668593), has shown inhibitory and bactericidal effects against E. coli, but no significant inhibitory activity was observed against S. aureus at the maximum concentrations tested in one study. The antibacterial effects of carvone (B1668592) are often linked to its ability to disrupt the bacterial cell membrane.

Antifungal Activities Against Fungal Species (e.g., Candida species)

Specific data on the antifungal activity of trans-(-)-Carvone-5,6-oxide against Candida or other fungal species is not available in the provided search results. The parent compound, carvone, has demonstrated antifungal properties against various fungi, with its mechanism of action suggested to involve the disruption of the fungal cell membrane or inhibition of key enzymes.

Anti-inflammatory Pathways and Molecular Targets

Detailed mechanistic studies on the anti-inflammatory pathways and molecular targets of trans-(-)-Carvone-5,6-oxide are not present in the available literature.

Modulation of Inflammatory Mediators and Signaling Pathways (e.g., NF-κB, Nrf2, JNK1)

There is no evidence from the search results to suggest that trans-(-)-Carvone-5,6-oxide modulates inflammatory mediators through the NF-κB, Nrf2, or JNK1 signaling pathways. Extensive research on (R)-(-)-carvone , however, has elucidated its anti-inflammatory mechanisms. (R)-(-)-carvone has been shown to inhibit the transcriptional activity of NF-κB and significantly decrease the phosphorylation of c-Jun N-terminal kinase (JNK) 1. Furthermore, it can activate the Nrf2 pathway, which contributes to its anti-inflammatory and antioxidant effects.

In Vitro and In Vivo Model Systems for Anti-Inflammatory Assessment

No studies utilizing specific in vitro or in vivo models to assess the anti-inflammatory properties of trans-(-)-Carvone-5,6-oxide were found. For its parent compound, carvone, and its derivatives, in vitro anti-inflammatory activity has been assessed using models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines. Common in vivo models used for general anti-inflammatory assessment include carrageenan-induced paw edema in rodents.

Anticancer and Cytotoxic Mechanisms in Cellular Models

The scientific literature uncovered provides no information regarding the anticancer or cytotoxic mechanisms of trans-(-)-Carvone-5,6-oxide in cellular models. Its precursor, carvone, has been reported to possess anticancer properties, with mechanisms that include the induction of apoptosis and cell cycle arrest.

Inhibition of Proliferation in Cancer Cell Lines (e.g., Hep-2, SiHa)

Currently, there is a lack of specific research findings detailing the inhibitory effects of trans-(-)-Carvone-5,6-oxide on the proliferation of Hep-2 and SiHa cancer cell lines. Studies have focused on the parent monoterpene, carvone, which has demonstrated anticancer properties against various other cell lines, including myeloma (KMS-5), breast cancer (MCF-7), and lung cancer (A-549) cells. researchgate.net

Induction of Apoptosis in Cancer Cells (in vitro)

Mechanistic studies specifically elucidating the induction of apoptosis in cancer cells by trans-(-)-Carvone-5,6-oxide are not detailed in the available literature. Research on the parent compound, carvone, has shown that it can trigger apoptosis. For instance, in myeloma cells, carvone induces apoptosis and causes G2/M cell cycle arrest. researchgate.netjbuon.com In breast cancer cell lines, L-carvone has been observed to induce apoptosis mediated by p53 and caspase 3 activation. nih.govresearchgate.net However, these findings are not specific to the trans-(-)-Carvone-5,6-oxide derivative.

Chemoattractant Properties and Ecological Significance

Role in Insect Behavior and Pollinator Interactions (e.g., Euglossine bees)

trans-(-)-Carvone-5,6-oxide, also referred to as (-)-trans-carvone epoxide, plays a crucial role as a semiochemical in plant-pollinator interactions, particularly with male euglossine bees (orchid bees). Research has demonstrated that this specific stereoisomer is a key component in the floral scent of many perfume-rewarding plants, such as those in the genus Catasetum.

Studies have shown that male euglossine bees are highly attracted to this compound, which they collect and store. This attraction is highly stereoselective. In behavioral studies involving different Eulaema bee species, the (-)-trans-stereoisomer was found to be significantly more attractive than other stereoisomers of carvone epoxide. Furthermore, electrophysiological studies confirmed that the antennae of certain Eulaema species respond more strongly to (-)-trans-carvone epoxide compared to its cis-diastereomer. The consistent presence of (-)-trans-carvone epoxide in plants pollinated by Eulaema bees suggests it has evolved as a specific and potent attractant for these pollinators.

Below is a table summarizing the observed responses of Euglossine bees to carvone epoxide stereoisomers.

| Bee Species | Stereoisomer | Type of Response | Finding |

| Eulaema atleticana | (-)-trans-carvone epoxide | Antennal Response | Significantly stronger response compared to (-)-cis-carvone epoxide. |

| Eulaema niveofasciata | (-)-trans-carvone epoxide | Antennal Response | Significantly stronger response compared to (-)-cis-carvone epoxide. |

| Various Eulaema spp. | (-)-trans-carvone epoxide | Behavioral Attraction | Particularly attractive compared to other stereoisomers. |

Neuroprotective Potential and Associated Mechanisms

Specific studies on the neuroprotective potential and associated mechanisms of trans-(-)-Carvone-5,6-oxide are limited. However, research into related compounds suggests potential activity within the central nervous system. The parent compound, S-(+)-carvone, has demonstrated strong neuroprotective activity in vitro by inhibiting the generation of reactive oxygen species (ROS) and lipid peroxidation. mdpi.com Furthermore, a derivative known as cyano-carvone has shown anticonvulsant and neuroprotective effects in mice, potentially by modulating the cholinergic system and reducing oxidative stress. nih.gov Another related compound, α,β-epoxy-carvone, has been noted to decrease locomotor activity and exert anticonvulsant effects. researchgate.net While these findings point to the potential for carvone-based structures to have neuroprotective effects, direct evidence and mechanistic details for trans-(-)-Carvone-5,6-oxide are not yet established.

Metabolic and Biotransformation Studies of Carvone 5,6 Oxide

In Vitro Metabolic Pathways (e.g., in rat liver microsomes)

In vitro studies using rat and human liver microsomes have been instrumental in elucidating the initial steps of carvone (B1668592) metabolism. These preparations contain a high concentration of Phase I and Phase II metabolic enzymes.

The metabolism of R-(-)-carvone in rat liver microsomes is primarily driven by NADPH-dependent cytochrome P450 (CYP) enzymes. These enzymes catalyze stereoselective biotransformations, with the primary metabolic reaction being the reduction of the carbonyl group. For R-(-)-carvone, this results in the formation of 4R, 6S-(-)-Carveol nih.gov. The formation of this metabolite follows Michaelis-Menten kinetics, indicating a classic enzyme-substrate interaction nih.gov.

While direct epoxidation of R-(-)-carvone at the 5,6-position by these microsomal enzymes to form Carvone-5,6-oxide is a chemically plausible reaction, specific studies detailing this as a primary in vitro pathway are not extensively documented. However, CYP enzymes are well-known for their ability to catalyze the epoxidation of double bonds in a variety of xenobiotics. Following the formation of an epoxide like Carvone-5,6-oxide, it would be expected to undergo further metabolism, likely through hydrolysis or conjugation pathways.

Phase II conjugation has also been observed in microsomal studies. Specifically, the glucuronidation of the carveol (B46549) isomer derived from R-(-)-carvone has been reported, a reaction facilitated by UDP-glucuronosyltransferase (UGT) enzymes present in the microsomes nih.gov.

Table 1: Kinetic Parameters for the Formation of 4R, 6S-(-)-Carveol from R-(-)-Carvone in Liver Microsomes nih.gov

| Species | Apparent Km (μM) | Vmax (pmol/mg protein/min) |

| Rat | 28.4 ± 10.6 | 30.2 ± 5.0 |

| Human | 33.6 ± 8.55 | 55.3 ± 5.7 |

In Vivo Metabolic Fate and Metabolite Identification

In vivo studies in humans have identified several major metabolites of R-(-)-carvone, providing insight into its systemic metabolic fate. These metabolites are the result of oxidation and reduction reactions. The primary identified metabolites in human urine after ingestion of R-(-)-carvone are dihydrocarvonic acid (alpha,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid) and carvonic acid (alpha-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid) mdpi.comnih.gov.

Minor metabolites that have also been identified include the reduction products carveol and dihydrocarveol (B1210190) mdpi.comnih.gov. These findings suggest that the in vivo metabolic pathways for carvone involve oxidation of the isopropenyl side chain and, to a lesser degree, reduction of the double bond within the cyclohexene (B86901) ring and the carbonyl group mdpi.com. The formation of these acidic metabolites indicates extensive oxidative processing of the parent compound.

While Carvone-5,6-oxide itself was not identified as a urinary metabolite in these studies, it is possible that it exists as a transient intermediate. An epoxide formed in vivo would be rapidly converted to other products, such as the corresponding diol, by epoxide hydrolases, or conjugated with glutathione.

Table 2: Identified In Vivo Metabolites of R-(-)-Carvone in Humans mdpi.comnih.gov

| Metabolite Name | Common Name | Metabolic Pathway |

| alpha,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid | Dihydrocarvonic acid | Oxidation |

| alpha-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid | Carvonic acid | Oxidation |

| 5-(1,2-dihydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one | Uroterpenolone | Oxidation |

| Carveol | Carveol | Reduction |

| Dihydrocarveol | Dihydrocarveol | Reduction |

Enzymatic Biotransformations by Microorganisms and Plant Cells

Microorganisms and plant cells are widely used as biocatalysts for the transformation of terpenoids, often yielding products with high stereoselectivity that are difficult to achieve through chemical synthesis.

The biotransformation of (-)-carvone (B1668593) by various microorganisms often involves reductions of the carbon-carbon double bond and the carbonyl group. For example, the plant pathogenic fungus Absidia glauca metabolizes (-)-carvone into (+)-trans-dihydrocarvone and (+)-neodihydrocarveol znaturforsch.com. Further metabolism can lead to more complex diols, such as 10-hydroxy-(+)-neodihydrocarveol znaturforsch.comresearchgate.net. Bacteria such as Pseudomonas putida have also been shown to efficiently reduce the endocyclic double bond of carvone enantiomers researchgate.net.

Plant cell cultures have also demonstrated the ability to transform carvone. These transformations can include hydroxylations and reductions researchgate.net. The enzymatic systems within plant cells, such as those from potatoes, can efficiently reduce carvone to dihydrocarvone (B1202640) mdpi.com. These biocatalytic reductions are often highly diastereoselective mdpi.comresearchgate.net. While epoxidation is a known reaction in microbial transformations of other terpenes, specific examples of microorganisms or plant cells converting (-)-carvone to trans-(-)-Carvone-5,6-oxide are not well-documented in the reviewed literature.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxide rings to form corresponding vicinal diols. This enzymatic action is a critical detoxification pathway for reactive epoxides that can otherwise bind to cellular macromolecules. There are several forms of epoxide hydrolase, including microsomal and cytosolic forms, which exhibit different substrate specificities nih.gov.

Although no specific studies were found that detail the enzymatic hydrolysis of trans-(-)-Carvone-5,6-oxide, it is highly probable that this compound would be a substrate for epoxide hydrolases. The general reaction catalyzed by these enzymes involves the addition of a water molecule to the epoxide ring, which would convert Carvone-5,6-oxide into the corresponding carvone-5,6-diol. This is a common metabolic fate for xenobiotic epoxides in biological systems. The high reactivity of the epoxide ring makes it a prime target for this type of enzymatic hydration.

Future Research Directions and Emerging Applications

Advanced Catalytic Systems for Sustainable Synthesis

The development of efficient and environmentally benign methods for the synthesis of trans-(-)-carvone-5,6-oxide is a primary area of future research. Current synthetic routes often rely on traditional oxidizing agents which can generate stoichiometric amounts of waste. The future of its synthesis lies in the adoption of advanced catalytic systems that prioritize sustainability.

Heterogeneous catalysis offers a promising avenue for the green synthesis of carvone (B1668592) oxides. The use of solid catalysts, such as montmorillonite (B579905) and silica-supported tungstophosphoric acid, has shown potential in the isomerization of related terpene oxides and could be adapted for the epoxidation of carvone. researchgate.net These catalysts are often reusable, reducing waste and operational costs. Future research will likely focus on the design of highly selective heterogeneous catalysts that can stereoselectively oxidize the exocyclic double bond of (-)-carvone (B1668593) to yield the desired trans-(-)-carvone-5,6-oxide isomer.

Biocatalysis represents another key direction for sustainable synthesis. The use of enzymes, such as lipases and peroxidases, or whole-cell systems can offer high selectivity under mild reaction conditions. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also being explored. For instance, an enzymatic epoxidation step could be integrated into a multi-step synthesis, reducing the need for harsh chemical reagents. researchgate.net The development of robust and recyclable biocatalysts for the specific production of trans-(-)-carvone-5,6-oxide is a significant goal.

The principles of green chemistry, such as the use of safer solvents like supercritical carbon dioxide or ionic liquids, and energy-efficient reaction conditions using microwave or ultrasound irradiation, will be integral to the future of trans-(-)-carvone-5,6-oxide synthesis. nih.govmdpi.com

| Catalytic Approach | Potential Advantages | Future Research Focus |

| Heterogeneous Catalysis | Reusability, reduced waste, ease of separation | Design of stereoselective catalysts for targeted epoxidation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Development of robust and recyclable enzymes or whole-cell systems. |

| Chemoenzymatic Synthesis | Combines the benefits of chemical and biological catalysis | Integration of enzymatic steps into efficient synthetic pathways. |

Deeper Mechanistic Insights into Biological Activity

While carvone is known to possess a range of biological activities, including anti-inflammatory and antimicrobial effects, the specific mechanisms of action for trans-(-)-carvone-5,6-oxide are not yet fully elucidated. nih.gov Future research will need to delve deeper into its molecular interactions to understand its therapeutic potential.

Anti-inflammatory Mechanisms: Studies on carvone have indicated that its anti-inflammatory properties may be mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the activation of Sirtuin-1 (SIRT1). nih.govmdpi.com Future investigations should explore whether trans-(-)-carvone-5,6-oxide shares these mechanisms and identify its specific molecular targets within these pathways. Understanding how the epoxide functional group influences binding affinity and activity will be crucial.

Antimicrobial Mechanisms: The antimicrobial activity of carvone is thought to involve the disruption of microbial cell membranes. nih.gov Research is needed to determine if trans-(-)-carvone-5,6-oxide also acts on cell membranes and to characterize the specific interactions involved. nih.gov The increased reactivity of the epoxide ring could potentially lead to enhanced antimicrobial potency through covalent modification of microbial proteins or other cellular components.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be pivotal in accelerating research on trans-(-)-carvone-5,6-oxide. In silico methods can provide valuable predictions and insights, guiding more focused and efficient laboratory work.

Computational docking studies can be employed to predict the binding of trans-(-)-carvone-5,6-oxide to various biological targets, such as enzymes and receptors involved in inflammation and microbial growth. nih.gov These studies can help to prioritize experimental testing and provide a molecular basis for observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of trans-(-)-carvone-5,6-oxide and its derivatives with their biological activities. researchgate.net These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

Density Functional Theory (DFT) studies can provide insights into the electronic structure and reactivity of trans-(-)-carvone-5,6-oxide, helping to explain its chemical behavior and interaction with biological molecules. arxiv.orgsciengpub.ir The integration of these computational approaches with experimental data from in vitro and in vivo assays will provide a comprehensive understanding of the compound's properties and potential applications.

Exploration of Novel Derivatives with Tailored Bioactivities

The chemical structure of trans-(-)-carvone-5,6-oxide offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or new biological activities. The reactive epoxide ring can be opened with various nucleophiles to introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties. mdpi.comnih.gov

Future research will focus on the rational design and synthesis of new derivatives based on the structure of trans-(-)-carvone-5,6-oxide. For example, the introduction of different substituents could modulate the compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govuc.pt

The exploration of structure-activity relationships (SAR) will be essential in this endeavor. researchgate.net By systematically modifying the structure of trans-(-)-carvone-5,6-oxide and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for specific effects. This knowledge can then be used to design and synthesize novel compounds with tailored bioactivities, such as enhanced anti-inflammatory potency or a broader spectrum of antimicrobial activity.

| Derivative Design Strategy | Goal | Example Modification |

| Epoxide Ring Opening | Introduce diverse functional groups | Reaction with amines, alcohols, or thiols. |

| Modification of the Carbonyl Group | Alter reactivity and polarity | Reduction to an alcohol or conversion to an oxime. |

| Derivatization of the Methyl Group | Explore steric and electronic effects | Halogenation or oxidation. |

Q & A

Basic: What are the standard synthetic routes for trans-(-)-Carvone-5,6-oxide, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis of trans-(-)-Carvone-5,6-oxide typically involves epoxidation of (-)-carvone using peracids (e.g., mCPBA) under controlled conditions. Reaction parameters such as temperature (-20°C to 25°C), solvent polarity (e.g., dichloromethane vs. ethyl acetate), and stoichiometric ratios of oxidizing agents critically influence stereoselectivity. For reproducibility, document exact molar ratios, reaction times, and purification steps (e.g., column chromatography with silica gel). Steric and electronic effects of substituents on the carvone backbone must be analyzed via comparative trials with varying catalysts .

Advanced: How can computational chemistry models predict the reactivity of trans-(-)-Carvone-5,6-oxide in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states and activation energies for epoxide ring-opening reactions. Use software like Gaussian or ORCA to simulate nucleophilic attack trajectories (e.g., by water or amines) on the epoxide oxygen. Validate predictions with kinetic isotopic effect (KIE) studies and compare computational results with experimental NMR kinetic data. QSAR models, as applied in flame retardant studies, may also extrapolate reactivity trends for analogous epoxides .

Basic: Which spectroscopic techniques are most effective for characterizing trans-(-)-Carvone-5,6-oxide, and what key spectral markers distinguish it from related epoxides?

Methodological Answer:

- NMR : Look for characteristic epoxide proton signals at δ 3.1–3.5 ppm (¹H) and δ 50–60 ppm (¹³C). Compare with (+)-carvone derivatives to confirm stereochemistry.

- IR : Epoxide C-O-C asymmetric stretching at ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z 168 [M]⁺ and fragmentation patterns reflecting the epoxide ring.

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced: What strategies resolve contradictions in reported biological activity data of trans-(-)-Carvone-5,6-oxide across different assay systems?

Methodological Answer:

Systematic meta-analysis of assay conditions (e.g., cell lines, solvent carriers, incubation times) is critical. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Replicate studies under standardized OECD guidelines, and employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Data gaps, as seen in flame retardant profiles, may require complementary QSAR or in silico toxicity predictions .

Basic: What are best practices for ensuring reproducibility in kinetic studies of trans-(-)-Carvone-5,6-oxide decomposition under varying pH conditions?

Methodological Answer:

- Use buffered solutions (e.g., phosphate buffers at pH 2–12) with ionic strength adjustments.

- Monitor decomposition via HPLC-UV or GC-MS at fixed intervals.

- Report temperature control (±0.1°C) and agitation rates.

- Share raw data and instrument calibration logs, adhering to CONSORT-EHEALTH guidelines for transparency .

Advanced: How does isotopic labeling (e.g., ¹⁸O) combined with advanced mass spectrometry elucidate metabolic pathways of trans-(-)-Carvone-5,6-oxide?

Methodological Answer:

Incorporate ¹⁸O into the epoxide ring via synthesis with H₂¹⁸O or labeled oxidizing agents. Use high-resolution LC-MS/MS to track isotopic enrichment in metabolites (e.g., diols or glutathione conjugates). Fragment ion analysis can distinguish enzymatic vs. non-enzymatic pathways. Cross-reference with metabolic databases (e.g., HMDB) and apply kinetic modeling to quantify pathway dominance .

Basic: What solvent systems and chromatographic methods optimize the purification of trans-(-)-Carvone-5,6-oxide while maintaining stereochemical integrity?

Methodological Answer:

Use non-polar solvents (hexane/ethyl acetate gradients) for silica gel chromatography to minimize epoxide ring strain. Avoid protic solvents (e.g., methanol) to prevent acid-catalyzed ring opening. For sensitive samples, employ cold (4°C) flash chromatography. Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) with a heptane/ethanol mobile phase .

Advanced: What multi-scale modeling approaches integrate quantum mechanics and molecular dynamics to study trans-(-)-Carvone-5,6-oxide’s enzyme interactions?

Methodological Answer:

Combine QM/MM (Quantum Mechanics/Molecular Mechanics) simulations using software like Amber or GROMACS. Model the epoxide’s electronic structure with DFT while simulating protein-ligand dynamics (e.g., cytochrome P450 binding). Validate with mutagenesis studies targeting predicted active-site residues. Use Python scripts for trajectory analysis and visualize hydrogen-bonding networks with VMD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.